2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline
Description
2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline is a quinazoline derivative characterized by a hydrazino (-NH-NH2) substituent at position 2 and a methoxy (-OCH3) group at position 7. Quinazolines are nitrogen-containing heterocycles with diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The dihydrobenzo[h]quinazoline scaffold provides a rigid framework that enhances binding to biological targets, while the hydrazino and methoxy groups may modulate electronic properties, solubility, and interaction with enzymes or receptors.
Structure
3D Structure
Properties
IUPAC Name |
(8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-18-10-4-5-11-8(6-10)2-3-9-7-15-13(17-14)16-12(9)11/h4-7H,2-3,14H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAZWNKWTXGYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213532 | |
| Record name | 2-Hydrazinyl-5,6-dihydro-8-methoxybenzo[h]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-76-0 | |
| Record name | 2-Hydrazinyl-5,6-dihydro-8-methoxybenzo[h]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-5,6-dihydro-8-methoxybenzo[h]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-5,6-dihydrobenzo[h]quinazoline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Bioactivity Comparison of Quinazoline Derivatives
*Hypothesized based on structural analogs.
Substituent Effects on Bioactivity
a) Position 2 Modifications
- In contrast, 2,4-diamino-substituted analogs () demonstrated potent antiplatelet activity due to increased hydrogen-bond donor capacity .
- Amino vs. Hydrazino: Hydrazino groups (-NH-NH2) offer greater nucleophilicity and redox activity compared to simple amino groups (-NH2), which could influence antioxidant or pro-drug activation pathways .
b) Position 8 Modifications
- The 8-methoxy group in the target compound likely contributes to electron-donating effects, stabilizing the aromatic system and modulating membrane permeability. In 6,8-dibromo-2-methylquinazolin-4-one derivatives (), bromine substituents enhanced analgesic activity, whereas methoxy groups may reduce cytotoxicity compared to halogens .
c) Ring Fusion and Side Chains
- Fused imidazo rings (e.g., OCT in ) improved antioxidant activity but reduced antimicrobial potency compared to non-fused dihydrobenzoquinazolines .
- 4-Phenyl substitutions () enhanced anticancer activity, suggesting that bulky aromatic groups at position 4 favor interactions with kinase domains or DNA .
Biological Activity
Overview
2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound with significant biological potential. This compound is part of the quinazoline family and has garnered attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Its unique structure, featuring both hydrazino and methoxy groups, contributes to its biological properties.
The biological activity of this compound primarily involves its role as a tyrosine kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). This inhibition affects several biochemical pathways related to cell growth, proliferation, and differentiation. The compound's hydrazino group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects such as enzyme activity inhibition and disruption of cellular processes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
- Induction of Apoptosis : It promotes apoptosis in cancer cells by interfering with intrinsic and extrinsic apoptotic pathways .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ehrlich Ascites Carcinoma | 1.5 | G2/M phase arrest |
| Sarcoma-180 | 2.0 | Apoptosis induction |
| HCT-116 | 0.78 | Apoptosis via pathway interference |
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against both bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell functions.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.7 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further research in inflammatory disease treatment .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis at low concentrations, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Research focusing on the antimicrobial properties revealed that the compound effectively inhibited the growth of pathogenic bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
- Anti-inflammatory Research : Investigations into the compound's anti-inflammatory properties showed a reduction in inflammatory markers in vitro, supporting its potential application in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis (e.g., using hydrazine hydrate in ethanol under reflux) is commonly employed, offering higher efficiency compared to traditional thermal methods . For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields >75% . Ionic liquids (e.g., [BMIM]BF₄) are also used as green solvents, improving regioselectivity and reducing byproducts .
- Key Variables : Solvent choice (ethanol vs. ionic liquids), temperature (reflux vs. microwave), and catalysts (e.g., K₂S₂O₈ for dehydrogenation) critically affect product purity .
Q. How is the structural characterization of this compound validated in academic research?
- Analytical Techniques :
- NMR : and NMR confirm the hydrazino group (-NH-NH₂) at position 2 and methoxy group at position 8 .
- HRMS : Exact mass (e.g., 350.1095 Da) matches theoretical values, ensuring molecular formula accuracy .
- X-ray Crystallography : Crystal structures (e.g., C22H19ClF3N3O2) reveal planar quinazoline cores and hydrogen-bonding networks critical for stability .
Q. What preliminary biological screening data exist for this compound?
- Reported Activities : Early studies highlight lipid peroxidation inhibition (IC₅₀ ~12 µM) and moderate antimicrobial activity against Gram-positive bacteria (MIC 32 µg/mL) . Cytotoxicity assays (e.g., MTT on HeLa cells) show IC₅₀ values >50 µM, suggesting low baseline toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity in dihydrobenzo[h]quinazoline derivatives?
- SAR Insights :
- Position 2 : Replacement of hydrazino with methylsulfanyl (e.g., compound 13 ) reduces anti-HIV activity but enhances solubility .
- Position 8 : Methoxy-to-fluoro substitution improves anti-inflammatory effects (e.g., COX-2 inhibition, IC₅₀ 0.8 µM) .
- Core Saturation : Dihydro forms (5,6-dihydro) exhibit higher kinase selectivity than fully aromatic analogs .
- Data Table :
| Derivative | Substituent | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Hydrazino-8-OMe | -NH-NH₂, -OMe | Lipid peroxidation: 12 µM | |
| 2-MeS-4-thiophenyl | -SMe, thiophene | Anti-HIV: 18 µM | |
| 8-Fluoro | -F | COX-2 inhibition: 0.8 µM |
Q. What advanced crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Single-Crystal Analysis : Synchrotron X-ray diffraction (λ = 0.71073 Å) resolves bond-length discrepancies (e.g., C8-O bond: 1.36 Å vs. 1.42 Å in DFT models) . Non-covalent interactions (e.g., π-π stacking between quinazoline rings) are quantified using Hirshfeld surface analysis .
Q. How can computational methods guide the design of derivatives targeting FLT3 kinase inhibition?
- Approach : Molecular docking (AutoDock Vina) identifies key interactions:
- Hydrazino group forms H-bonds with FLT3’s Asp 698.
- Methoxy group occupies a hydrophobic pocket near Val 624 .
Q. What strategies address contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects)?
- Resolution : Context-dependent redox behavior is observed:
- Antioxidant : Scavenges DPPH radicals (EC₅₀ 45 µM) in lipid-rich environments .
- Pro-oxidant : Generates ROS in cancer cells (e.g., A549) under hypoxia, enhancing cytotoxicity .
Methodological Notes
- Synthesis Optimization : Prioritize microwave or ionic liquid protocols for scalability and reproducibility .
- Characterization : Combine crystallography with DFT calculations to validate electronic effects .
- Biological Testing : Employ orthogonal assays (e.g., enzymatic + cell-based) to mitigate false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
